molecular formula C13H12FN3O2S B6104028 N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6104028
M. Wt: 293.32 g/mol
InChI Key: CUBRXBYVCDCAGT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a fluorophenyl group, a hydroxy-methylpyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Hydroxy-Methylpyrimidinyl Intermediate: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the hydroxy-methylpyrimidinyl intermediate using a sulfanylacetamide linker under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-bromophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-6-11(18)17-13(15-8)20-7-12(19)16-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBRXBYVCDCAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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